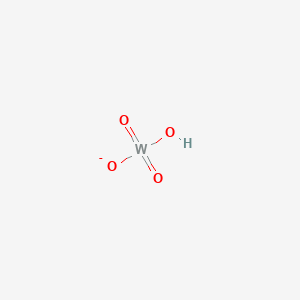
3-硝基苯磺酸
描述
3-Nitrobenzenesulfonic acid is an organic compound with the molecular formula C6H5NO5S. It is a derivative of benzene, where a nitro group (-NO2) and a sulfonic acid group (-SO3H) are attached to the benzene ring. This compound is known for its applications in various chemical processes and industries.
科学研究应用
3-Nitrobenzenesulfonic acid has a wide range of applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It serves as a reagent in biochemical assays and studies.
Medicine: It is involved in the development of pharmaceutical compounds.
Industry: It is used as a stabilizer for dyeing fibers, an oxidizing agent in demetalizers, and an auxiliary agent in electroplating and fabric dyeing
作用机制
Target of Action
It’s known that many sulfonic acids, including nitrobenzenesulfonic acids, are often used as catalysts or intermediates in various chemical reactions .
Mode of Action
For instance, 3-Nitrobenzenesulfonic acid can be reduced to metanilic acid with iron or by catalytic hydrogenation .
Biochemical Pathways
Nitrobenzenesulfonic acids are known to participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Result of Action
It’s known that nitrobenzenesulfonic acids can participate in various chemical reactions, potentially leading to various molecular and cellular effects .
Action Environment
3-Nitrobenzenesulfonic acid is known to form a corrosive solution in water, and when diluted with water, it generates considerable heat . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as the presence of water and temperature .
生化分析
Biochemical Properties
3-Nitrobenzenesulfonic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific biochemical context .
Cellular Effects
The effects of 3-Nitrobenzenesulfonic acid on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 3-Nitrobenzenesulfonic acid has been shown to induce oxidative stress in cells, leading to the activation of signaling pathways such as the MAPK pathway. This activation can result in changes in gene expression, particularly genes involved in stress responses and apoptosis .
Molecular Mechanism
At the molecular level, 3-Nitrobenzenesulfonic acid exerts its effects through various mechanisms. One key mechanism is the binding interaction with biomolecules, such as proteins and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the target molecule. Additionally, 3-Nitrobenzenesulfonic acid can cause changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Nitrobenzenesulfonic acid can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-Nitrobenzenesulfonic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biochemical activity .
Dosage Effects in Animal Models
The effects of 3-Nitrobenzenesulfonic acid vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects. At higher doses, it can induce toxicity, leading to symptoms such as oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where a specific dosage level results in a significant increase in adverse effects .
Metabolic Pathways
3-Nitrobenzenesulfonic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. The compound’s metabolism can lead to the formation of reactive intermediates, which can further influence cellular processes .
Transport and Distribution
The transport and distribution of 3-Nitrobenzenesulfonic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it has been observed to accumulate in the cytoplasm and mitochondria, where it can exert its biochemical effects .
Subcellular Localization
3-Nitrobenzenesulfonic acid exhibits specific subcellular localization patterns. It is often found in the cytoplasm and mitochondria, where it can interact with various biomolecules. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are crucial for its activity and function within the cell .
准备方法
Synthetic Routes and Reaction Conditions: 3-Nitrobenzenesulfonic acid can be synthesized by dissolving nitrobenzene in 98% sulfuric acid and heating the mixture to 80°C. Subsequently, 65% oleum is added at this temperature, and the reaction is completed by heating for 9 hours at 105°C . Another method involves the catalytic sulfonation of nitrobenzene using sulfur trioxide and a sodium tungstate catalyst. The reaction is carried out at 80-100°C, followed by heat preservation at 100-120°C for 2-4 hours .
Industrial Production Methods: In industrial settings, the production of 3-nitrobenzenesulfonic acid often involves the use of chlorosulfonic acid and nitrobenzene. The reaction is conducted at temperatures ranging from 90°C to 120°C, followed by the addition of an inorganic acid chloride .
化学反应分析
Types of Reactions: 3-Nitrobenzenesulfonic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as iron and hydrochloric acid.
Substitution: The sulfonic acid group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Reduction: Iron and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Reagents such as sodium hydroxide or other bases can facilitate the substitution of the sulfonic acid group.
Major Products:
Reduction: The major product of the reduction reaction is 3-aminobenzenesulfonic acid.
Substitution: Depending on the substituent introduced, various derivatives of benzenesulfonic acid can be formed.
相似化合物的比较
- 4-Nitrobenzenesulfonic acid
- 2-Nitrobenzenesulfonic acid
- Benzenesulfonic acid
Comparison: 3-Nitrobenzenesulfonic acid is unique due to the position of the nitro group on the benzene ring. This positional difference influences its reactivity and the types of reactions it can undergo. For example, 4-nitrobenzenesulfonic acid has the nitro group in the para position, which affects its chemical behavior compared to the meta position in 3-nitrobenzenesulfonic acid .
属性
IUPAC Name |
3-nitrobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO5S/c8-7(9)5-2-1-3-6(4-5)13(10,11)12/h1-4H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMOULMPIIOVTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048079 | |
| Record name | 3-Nitrobenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline powder; [TCI America MSDS] | |
| Record name | 3-Nitrobenzenesulfonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19936 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
98-47-5 | |
| Record name | 3-Nitrobenzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitrobenzenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 3-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Nitrobenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-nitrobenzenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.429 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Tert-butyl-7-(2,5-diazabicyclo[2.2.1]heptan-2-yl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1214217.png)
![N-(4-methyl-5-oxo-dithiolo[4,3-b]pyrrol-6-yl)butanamide](/img/structure/B1214219.png)

![4-chloro-N-(4-{4-[(dimethylamino)methyl]phenyl}cyclohexyl)-N-methylbenzamide](/img/structure/B1214221.png)


![5-cyclopropyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1214225.png)
![1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-methoxyphenyl)-1-(2-oxolanylmethyl)urea](/img/structure/B1214228.png)
![2-methoxy-N-methyl-N-[5-(5-methyl-2-pyrazinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1214231.png)
![N-(2-hydroxypropyl)-1-[(4-phenylmethoxyphenyl)methyl]-4-piperidinecarboxamide](/img/structure/B1214233.png)
![5-methyl-6-phenyl-3H-thieno[2,3-d]pyrimidine-4-thione](/img/structure/B1214234.png)

